molecular formula C13H16O3 B13022059 Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol CAS No. 70637-02-4

Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

Cat. No.: B13022059
CAS No.: 70637-02-4
M. Wt: 220.26 g/mol
InChI Key: YXQANRITUWTASV-UHFFFAOYSA-N
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Description

Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol typically involves the cationic ring-opening polymerization of cyclic imino ethers. The process begins with the preparation of 2-ethyl-2-oxazoline, which is then polymerized using a suitable initiator such as methyl tosylate (MeOTs) under controlled conditions . The reaction is carried out in a solvent like ethyl acetate, which is preferred for its green chemistry benefits .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the process makes it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol can be compared with other similar compounds such as poly(2-ethyl-2-oxazoline) and its derivatives . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of biocompatibility, chemical reactivity, and versatility in various applications.

Comparison with Similar Compounds

  • Poly(2-ethyl-2-oxazoline)
  • Poly(2-methyl-2-oxazoline)
  • Poly(2-oxazoline) derivatives

Properties

CAS No.

70637-02-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C13H16O3/c1-2-12-8-14-13(15-9-12,16-10-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

YXQANRITUWTASV-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)C3=CC=CC=C3

Origin of Product

United States

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